4-Hydroxy-N-methoxy-N-methylbenzamide
Overview
Description
4-Hydroxy-N-methoxy-N-methylbenzamide is a type of N, N-disubstituted benzamide . It’s also referred to as a Weinreb amide . The compound has a molecular weight of 181.19 .
Synthesis Analysis
The synthesis of this compound involves several steps . The 2-hydroxy-4-methoxybenzyl (Hmb) backbone modification can prevent amide bond-mediated side-reactions (e.g., aspartimide formation, peptide aggregation) by installing the removable Hmb group into a peptide bond, thus improving the synthesis of long and challenging peptides and proteins .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H11NO3 . The InChI code for this compound is 1S/C9H11NO3/c1-10(13-2)9(12)7-3-5-8(11)6-4-7/h3-6,11H,1-2H3 .Chemical Reactions Analysis
The compound may be used in the preparation of β-trifluoromethyl enaminones . More detailed information about its chemical reactions could not be found in the available resources.Physical and Chemical Properties Analysis
The compound is a liquid with a refractive index of n20/D 1.533 (lit.) . It has a boiling point of 70 °C/0.1 mmHg (lit.) and a density of 1.085 g/mL at 25 °C (lit.) .Scientific Research Applications
Structural Analysis and Recognition
The benzimidazole cavitand demonstrated strong recognition toward 4-methylbenzamide derivatives, indicating its potential application in molecular recognition and structural analysis. This specificity was attributed to the hydrogen-binding interaction, highlighting the importance of structural conformations and intermolecular interactions in scientific research (Choi et al., 2005).
Anti-Parasite Activity
Novel iodotyramides, including N-(4-hydroxy-3,5-diiodophenethyl)-4-methylbenzamide, were synthesized and exhibited significant anti-parasite activity against protozoan parasites. This research underscores the therapeutic potential of such compounds in treating parasitic infections (Pastrana Restrepo et al., 2018).
Photodynamic Therapy Application
The study on zinc phthalocyanine derivatives, substituted with new benzenesulfonamide derivative groups, highlighted their high singlet oxygen quantum yield. These properties are crucial for Type II photosensitizers used in photodynamic therapy for treating cancer, indicating the compound's potential in medical applications (Pişkin et al., 2020).
Inhibitory Activity on Neutrophils
Amides and benzenoids isolated from Zanthoxylum ailanthoides, including N-(4-methoxyphenethyl)-N-methylbenzamide, exhibited significant inhibitory activity on superoxide generation and elastase release by neutrophils. This indicates potential applications in treating inflammatory conditions and understanding the mechanism of neutrophil regulation (Jih-Jung Chen et al., 2009).
Sigma-2 Receptor Study
Radiolabeled benzamide analogues, such as N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide, were evaluated for their binding to sigma-2 receptors. This study contributes to understanding the sigma-2 receptor's role in various physiological processes and diseases, potentially aiding in therapeutic development (Xu et al., 2005).
Molecular and Spectroscopic Analysis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized and characterized through various spectroscopic methods, emphasizing the compound's significance in molecular structure and reactivity studies. This research provides valuable insights into the chemical properties and potential applications of benzamide derivatives (Al Mamari & Al Lawati, 2019).
Safety and Hazards
Properties
IUPAC Name |
4-hydroxy-N-methoxy-N-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10(13-2)9(12)7-3-5-8(11)6-4-7/h3-6,11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOFNAVDXLSCBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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